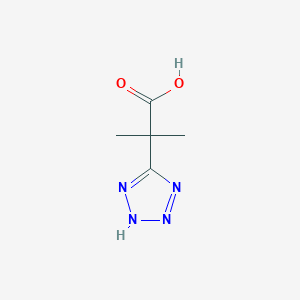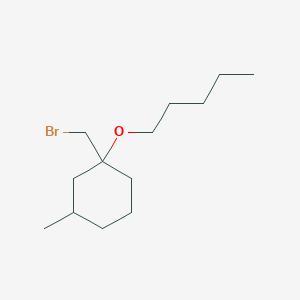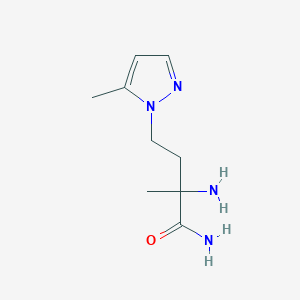
Methyl (S)-3-amino-3-(isothiazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate is a chemical compound with a molecular formula of C7H10N2O2S This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the ester group is typically formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted thiazole derivatives.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate involves its interaction with specific molecular targets, depending on its application. In biological systems, the thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved vary based on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Methyl 2-(1,2-thiazol-5-yl)propanoate
- 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine
Uniqueness
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring and the presence of both amino and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry research.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)4-5(8)6-2-3-9-12-6/h2-3,5H,4,8H2,1H3/t5-/m0/s1 |
Clé InChI |
ZPBNKAKBGGRHNV-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C1=CC=NS1)N |
SMILES canonique |
COC(=O)CC(C1=CC=NS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
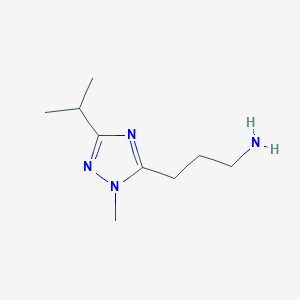

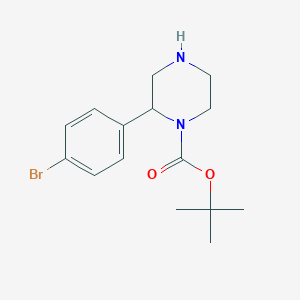
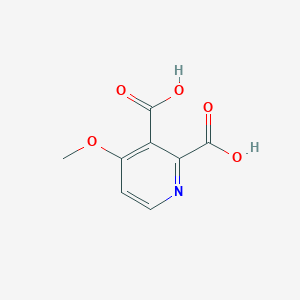
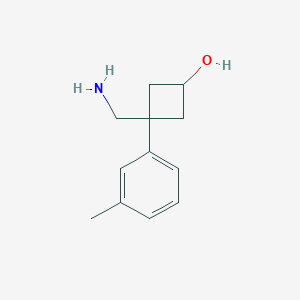
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)

